Product packaging for 4-Mercapto-2,6-dimethylphenol(Cat. No.:CAS No. 43132-86-1)

4-Mercapto-2,6-dimethylphenol

Cat. No.: B1605611
CAS No.: 43132-86-1
M. Wt: 154.23 g/mol
InChI Key: IEQAUACQFUWVAH-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

While the broader classes of thiophenols and hindered phenols have a long and storied history in chemistry, 4-Mercapto-2,6-dimethylphenol is a relatively more recent subject of focused investigation. Early mentions in chemical literature are often in the context of broader synthetic methodologies for mercaptophenols. For instance, a 1975 patent describes a process for producing various mercaptophenols, including the conversion of 2,6-dimethylphenol (B121312) to this compound. google.com Later, in the early 1990s, the compound was identified as a key intermediate in the synthesis of more complex molecules. google.com These early reports laid the groundwork for more detailed studies into its specific characteristics and potential uses.

Significance within Thiophenol and Hindered Phenol (B47542) Chemistry

The significance of this compound lies in its dual functionality. As a thiophenol, it possesses the characteristic reactivity of the thiol group, making it a valuable building block in organic synthesis and materials science. Thiophenols are known for their ability to form sulfur-containing heterocycles and participate in various coupling reactions.

Simultaneously, it belongs to the class of hindered phenols. The presence of two methyl groups ortho to the hydroxyl group provides steric hindrance, which is a key feature in the design of antioxidants. kyoto-u.ac.jpresearchgate.net This steric bulk modulates the reactivity of the hydroxyl group, often enhancing its stability and effectiveness as a radical scavenger. The combination of these two functionalities within a single molecule makes this compound a particularly interesting target for research.

Research Trajectories and Interdisciplinary Relevance

Current research on this compound is expanding into various interdisciplinary fields. Its potential as an antioxidant is a significant area of interest. ukchemicalsuppliers.co.uk The hindered phenol moiety is a well-established motif in commercial antioxidants used to prevent the oxidative degradation of polymers and other materials. kyoto-u.ac.jpresearchgate.net

Furthermore, the thiol group opens up possibilities for its application in polymer chemistry and materials science. For example, it can be used in the synthesis of poly(thio-phenylene)s, which are polymers with interesting thermal and electrical properties. oup.com The ability of thiols to bind to metal surfaces also suggests potential applications in the development of corrosion inhibitors and self-assembled monolayers. The exploration of this compound's properties and applications continues to be an active area of academic and industrial research. nzdr.ru

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 43132-86-1 bldpharm.com
Molecular Formula C8H10OS bldpharm.com
Molecular Weight 154.23 g/mol bldpharm.com
Appearance Data not available
Boiling Point Data not available bldpharm.com
Melting Point Data not available
SMILES Code OC1=C(C)C=C(S)C=C1C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B1605611 4-Mercapto-2,6-dimethylphenol CAS No. 43132-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQAUACQFUWVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195713
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43132-86-1
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043132861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Mercapto 2,6 Dimethylphenol

Strategies via Phenolic Precursors

The most documented routes to 4-Mercapto-2,6-dimethylphenol begin with 2,6-dimethylphenol (B121312), leveraging the directing effects of the hydroxyl and methyl groups to achieve substitution at the C4 position. These strategies typically involve a two-stage process: an initial reaction to introduce a sulfur-linked intermediate, followed by reduction to the desired thiol.

The initial step in the classical synthesis involves the reaction of 2,6-dimethylphenol with a sulfur chloride, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). google.com This reaction is carried out in a polar solvent. google.com The process leads to the formation of polysulfide-bridged phenols, which are key intermediates on the path to the final mercaptan. google.com While not a direct conversion to the thiol in a single step, this formation of a carbon-sulfur bond at the target position is the foundational "thiolation" event. A patent describes the synthesis of mercaptophenols, including this compound, through a process that forms these polysulfide intermediates. google.com

Following the formation of the polysulfide intermediates, a reduction step is necessary to cleave the sulfur-sulfur bonds and generate the final this compound. google.com This reduction converts the diaryl polysulfide species into two molecules of the corresponding mercaptan. google.com A process for producing mercaptophenols specifies the reduction of the resulting polysulfides and subsequent isolation of the mercaptophenol product. google.com For the analogous synthesis of 4-mercaptophenol (B154117), hydrogenolysis using a poisoned Raney nickel catalyst at elevated temperature and pressure has been shown to be effective, achieving a high yield in the reduction step. chemicalbook.com

Exploration of Alternative Sulfur Introduction Methods

Beyond the classical polysulfide route, modern organic chemistry offers alternative strategies for introducing sulfur into phenolic rings. One such advanced method is the Sulfur-Phenolate Exchange (SuPhenEx) reaction. acs.orgwur.nl This approach utilizes a sulfonate starting material, such as 4-nitrophenyl phenylmethanesulfonate, and involves an uncatalyzed exchange reaction with a variety of phenols or alcohols. acs.org The reaction proceeds by having the incoming nucleophile (a phenol) displace a leaving group phenolate (B1203915) from the sulfonate core. acs.org This methodology has been established as a fluorine-free alternative for creating sulfur-containing compounds under mild, room-temperature conditions and can be applied to a wide range of phenols. acs.orgwur.nl The dynamic nature of the reaction allows for the exchange to be controlled by the electronic properties of the substituents on the participating phenols. acs.org

Catalytic Aspects in Synthesis

Catalysis plays a significant role in optimizing the synthesis of mercaptophenols. In the traditional polysulfide method, the reaction between the phenol (B47542) and sulfur chloride can be promoted by the use of hydrogen chloride. google.com The subsequent reduction of the polysulfide intermediate is a critical step where catalysis is employed. For the reduction of a polythiobisphenol to 4-mercaptophenol, a poisoned Raney nickel catalyst was used effectively. chemicalbook.com In other contexts involving reactions with 2,6-dimethylphenol, thiols themselves have been used as co-catalysts. For instance, methyl mercaptan was found to significantly improve the yield in the acid-catalyzed condensation of phenol with levulinic acid, highlighting the role of sulfur compounds in promoting related reactions. nih.gov

Table 1: Catalysts in the Synthesis of Mercaptophenols and Related Reactions
Catalyst/PromoterReaction StepFunctionSource
Hydrogen Chloride (HCl)Polysulfide formation from phenol and sulfur chloridePromoter google.com
Poisoned Raney NickelReduction of polysulfide intermediatesHydrogenolysis catalyst chemicalbook.com
Methyl MercaptanAcid-catalyzed condensation of phenol (co-catalyst)Improves reaction yield nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. In the synthesis via polysulfide intermediates, the choice of solvent and reactant concentration are key variables. google.com The use of a polar solvent is specified, and the concentration of the starting phenol should comprise up to 25% by weight of the reaction mixture. google.com While specific yield data for this compound is not detailed in the cited documents, the efficiency of the individual steps can be high. For the analogous reduction of a polythiobisphenol to 4-mercaptophenol, the calculated reduction yield was found to be 95%. chemicalbook.com

Table 2: Optimized Reaction Parameters for Mercaptophenol Synthesis via Polysulfides
ParameterConditionPurposeSource
SolventPolarFacilitates the reaction between phenol and sulfur chloride google.com
Phenol ConcentrationUp to 25% by weight of the reaction mixtureControlled reactant ratio google.com
Reduction Temperature150°C (for analogous 4-mercaptophenol)To drive the hydrogenolysis of the polysulfide chemicalbook.com
Reduction Yield95% (for analogous 4-mercaptophenol)Demonstrates high efficiency of the reduction step chemicalbook.com

Chemical Reactivity and Transformation Pathways of 4 Mercapto 2,6 Dimethylphenol

Reactions Involving the Thiol Moiety

The thiol (-SH) group is the most nucleophilic and redox-active site in the molecule, making it the primary center for a variety of chemical transformations. Its reactivity is often favored over the sterically hindered and less nucleophilic phenolic hydroxyl group.

The thiol group of 4-Mercapto-2,6-dimethylphenol can readily undergo oxidation to form a disulfide bridge, yielding bis(4-hydroxy-3,5-dimethylphenyl) disulfide. This reaction is a specific instance of a broader class of reactions known as thiol-disulfide exchange. These processes are typically reversible and can be initiated by mild oxidizing agents or by exchange with other disulfides. The reaction involves the deprotonated thiolate anion, which acts as the active nucleophile.

This transformation is analogous to the oxidation of other aryl thiols, such as 4-mercaptophenylboronic acid, which is known to form the corresponding bis(4-hydroxyphenyl) disulfide (BHPD) upon oxidation. semanticscholar.org The disulfide bond in such derivatives can be cleaved under reducing conditions, regenerating the thiol. This reversible formation and cleavage of the disulfide bond are critical in various applications, including dynamic covalent chemistry and radical polymerization, where the disulfide bond can act as an initiator. oup.com

The sulfur atom of the thiol group is a soft and potent nucleophile, reacting readily with a range of soft electrophiles. This high nucleophilicity allows for highly chemoselective reactions where the thiol group reacts in preference to the phenolic hydroxyl. For instance, in reactions with alkylating agents like dimethyl carbonate under specific catalytic conditions (NaY faujasite), mercaptophenols undergo exclusive S-methylation, leaving the phenolic -OH group unaffected. researchgate.net This high degree of selectivity highlights the differential reactivity of the two functional groups.

This principle extends to reactions with other electrophiles, such as acyl halides. This compound is expected to react with acyl halides (e.g., acetyl chloride) to selectively form thioesters at the sulfur atom, while the phenolic hydroxyl group remains unreacted due to its steric hindrance and lower nucleophilicity. Similarly, organotin halides like R2SnCl2 react with the thiol of the related 2,6-di-tert-butyl-4-mercaptophenol (B120284) to form Sn-S bonds. nih.gov

Table 1: Chemoselective Reactions at the Thiol Group
ReactantElectrophileCatalyst/ConditionsProductSelectivitySource
p-MercaptophenolDimethyl Carbonate (DMC)NaY faujasite, 150°Cp-(Methylthio)phenolExclusive S-methylation (>98%) researchgate.net
2,6-Di-tert-butyl-4-mercaptophenolMe2SnCl2BaseMe2Sn(S-Ar)2Selective Sn-S bond formation nih.gov
This compound (Predicted)Acetyl ChlorideBase (e.g., Pyridine)S-(4-hydroxy-3,5-dimethylphenyl) ethanethioatePredicted selective S-acylationGeneral Reactivity

Beyond the formation of disulfides (oxidation state -1), the sulfur atom in this compound can be oxidized to higher oxidation states. The thiol group (-SH, oxidation state -2) can be oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). smolecule.com These transformations typically require stronger oxidizing agents than those used for disulfide formation. For example, oxidation of a related methylthio-substituted xanthone (B1684191) with hydrogen peroxide in acetic acid yields the corresponding methylsulfonyl derivative. mdpi.com

Furthermore, the phenol (B47542) can be reacted with sulfur chlorides to introduce sulfur linkages. A known synthetic route to 4-mercaptophenols involves the reaction of the parent phenol with a sulfur chloride (like sulfur monochloride, S₂Cl₂) to form phenol polysulfides, which are then reduced to the target mercaptophenol. google.comgoogle.com This process underscores the reactivity of the activated phenol ring toward sulfur electrophiles to create sulfur-containing intermediates that lead to the final thiol product. google.com

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is sterically hindered by the two ortho-methyl substituents. This steric bulk significantly reduces its reactivity compared to an unhindered phenol. Furthermore, its nucleophilicity is lower than that of the thiol group. Consequently, reactions at the hydroxyl group often require more forcing conditions or a strategy wherein the more reactive thiol group is first protected.

Esterification of the phenolic hydroxyl group in this compound is challenging due to both steric hindrance and the presence of the competing thiol nucleophile. Direct esterification with a carboxylic acid or its derivative would likely lead to preferential S-acylation. Therefore, a successful O-acylation would necessitate the use of a protecting group for the thiol moiety.

Once the thiol is protected (e.g., as a thioether or disulfide), the remaining hindered hydroxyl group can undergo esterification. Methods developed for esterifying other sterically hindered phenols, such as 2,6-dimethylphenol (B121312), could then be applied. chem-soc.si The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) with DMAP, is a powerful method known for its ability to form esters from sterically hindered alcohols and carboxylic acids. frontiersin.orgrug.nl Similarly, etherification would also require prior protection of the thiol group to prevent competitive S-alkylation.

Table 2: Esterification of Sterically Hindered Phenols (Illustrative Examples)
PhenolCarboxylic Acid/DerivativeReagent/ConditionsYieldSource
2,6-Dimethylphenol4-Nitrobenzoic acidPPh3Br2, DMAP, CH2Cl2, rt, 15 min70% chem-soc.si
Sterically Hindered Alcohol (173)Sterically Hindered Acid (174)Yamaguchi Protocol (TCBC, Et3N, DMAP)84% frontiersin.org

Electrophilic Aromatic Substitution and Functionalization Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-donating effects of the powerful activating hydroxyl group and the moderately activating thiol and methyl groups. The directing effects of these substituents converge to yield a highly predictable functionalization pattern.

Hydroxyl Group (-OH): Strongly activating and ortho-, para-directing.

Thiol Group (-SH): Activating and ortho-, para-directing.

Methyl Groups (-CH₃): Weakly activating and ortho-, para-directing.

The positions ortho to the hydroxyl group (C2 and C6) are blocked by the methyl groups. The position para to the hydroxyl group (C4) is occupied by the thiol. Therefore, the hydroxyl group directs incoming electrophiles to the meta positions (C3 and C5). The thiol group at C4 directs to its ortho positions (C3 and C5). The methyl groups at C2 and C6 also direct to C3 and C5 (ortho to one methyl, para to the other). This powerful confluence of directing effects makes positions C3 and C5 the exclusive sites for electrophilic attack.

An example of this type of reaction is the Friedel-Crafts alkylation of 4-mercaptophenol (B154117) with tert-butyl chloride, which yields 2,6-di-tertiarybutyl-4-mercaptophenol. chemicalbook.comsigmaaldrich.com This demonstrates that even with a thiol present, the ring can be alkylated at the available ortho positions relative to the hydroxyl group. For this compound, analogous reactions would occur at the C3 and C5 positions.

Oxidative Coupling and Polymerization Reactivity of this compound

The introduction of a thiol (-SH) group at the para-position of 2,6-dimethylphenol introduces a significant change in the electronic and reactive properties of the molecule compared to its unsubstituted counterpart. The thiol group is known to be susceptible to oxidation, often leading to the formation of disulfide bonds. This reactivity is expected to play a central role in the oxidative coupling and potential polymerization pathways of this compound.

Comparative Studies with 2,6-Dimethylphenol Oxidative Polymerization

The oxidative polymerization of 2,6-dimethylphenol is a well-established industrial process that yields poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. oup.commdpi.com This reaction is typically catalyzed by copper-amine complexes and proceeds via the oxidative coupling of phenoxy radicals. academie-sciences.frresearchgate.net The primary reaction involves the formation of a carbon-oxygen bond between the phenoxy radical and the aromatic ring of another monomer unit.

In contrast, for this compound, the presence of the highly oxidizable thiol group suggests a different primary coupling pathway. While the phenolic hydroxyl group can still be oxidized to a phenoxy radical, the thiol group is more readily oxidized to a thiyl radical. This would likely lead to the formation of a disulfide bridge (-S-S-) between two molecules as the primary oxidative coupling product.

The synthesis of poly(thio-2,6-dimethyl-1,4-phenylene) through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide provides evidence for the feasibility of forming polymers with sulfur linkages under oxidative conditions. oup.com Although 2,6-dimethylthiophenol itself does not polymerize under the same conditions as 2,6-dimethylphenol, the disulfide-containing monomer does. oup.com This suggests that the initial formation of a disulfide bond from this compound could be a key step towards polymerization, leading to a polymer with a poly(phenylene sulfide) backbone.

A comparative summary of the expected oxidative polymerization behavior is presented below:

Feature2,6-DimethylphenolThis compound (Predicted)
Primary Coupling Site Phenolic OxygenThiol Sulfur
Primary Bond Formed C-O-C (Ether linkage)S-S (Disulfide linkage)
Resulting Polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)Poly(2,6-dimethyl-4-hydroxyphenylene disulfide)
Key Intermediate Phenoxy radicalThiyl radical

Radical Pathways in Oxidation

The oxidation of phenols, particularly in the presence of hydroxyl radicals or UV light, is known to proceed through complex radical pathways. pnas.org For 2,6-dimethylphenol, oxidation typically initiates with the formation of a phenoxy radical. This radical is stabilized by the two ortho-methyl groups and can delocalize the unpaired electron onto the aromatic ring. Subsequent reactions can lead to C-C or C-O coupling. researchgate.net

In the case of this compound, the initial radical formation could occur at either the phenolic hydroxyl or the thiol group. Theoretical studies on similar mercapto-substituted compounds suggest that the thiol hydrogen is more readily abstracted, leading to the formation of a thiyl radical (RS•). researchgate.net This is due to the lower bond dissociation energy of the S-H bond compared to the O-H bond in phenols.

The probable radical pathways in the oxidation of this compound are outlined as follows:

Initiation: Abstraction of a hydrogen atom from the thiol group by an oxidizing agent (e.g., a metal catalyst or a radical species) to form a thiophenoxy radical.

Propagation/Coupling: Two thiophenoxy radicals can then couple to form a disulfide bond, yielding a dimer. Further oxidation and coupling could potentially lead to the formation of a polymer chain linked by disulfide bridges.

Alternative Pathways: While less likely, oxidation of the phenolic hydroxyl group could also occur, leading to a phenoxy radical. This could result in C-O or C-C coupling, similar to 2,6-dimethylphenol, or potentially react with the sulfur-containing intermediates. The presence of both hydroxyl and thiol groups could lead to a more complex mixture of products depending on the specific reaction conditions.

The general mechanism for the radical-mediated oxidation of phenols can involve the formation of various reactive oxygen species (ROS), including hydroxyl radicals (•OH). nih.gov These highly reactive species can attack the aromatic ring, leading to hydroxylation and potential ring-opening, although the presence of the electron-donating methyl and mercapto groups would influence the regioselectivity of such attacks. pnas.org

Structural Derivatives and Analogues of 4 Mercapto 2,6 Dimethylphenol in Research

Synthesis and Characterization of Substituted Mercaptophenols

The synthesis of substituted mercaptophenols, particularly those with bulky alkyl groups ortho to the hydroxyl group, often requires specific methodologies to overcome steric hindrance and achieve desired regioselectivity.

Synthesis of 2,6-Di-tert-butyl-4-mercaptophenol (B120284) and Related Hindered Systems

A prominent example of a sterically hindered mercaptophenol is 2,6-di-tert-butyl-4-mercaptophenol. One established synthetic route to this compound involves a two-step process starting from 2,6-di-tert-butylphenol (B90309). The initial step is the sulfonation of the phenol (B47542), followed by the reduction of the resulting sulfonic acid derivative to the desired mercaptophenol. A detailed patent describes a process where 2,6-di-tert-butylphenol is first sulfonated. The resulting 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid is then converted to its sulfonyl chloride, which is subsequently reduced using zinc powder and hydrochloric acid to yield 2,6-di-tert-butyl-4-mercaptophenol.

Another method for the synthesis of 2,6-di-tert-butyl-4-mercaptophenol involves the reduction of 2,6-di-tert-butyl-4-thiocyanophenol. This approach provides an alternative pathway to introduce the thiol functionality onto the sterically hindered phenolic ring.

The characterization of 2,6-di-tert-butyl-4-mercaptophenol is crucial for confirming its structure and purity. Spectroscopic techniques are invaluable in this regard. For instance, ¹H-NMR spectroscopy can be used to identify the distinct protons in the molecule. A patent document reports the following ¹H-NMR data for a related intermediate, 2,6-di-t-butyl-4-hydroxy-benzene-sulfonic acid chloride, in CDCl₃: δ 1.48 (s, 18H, tert-butyl protons), 6.15 (s, 1H, -OH proton), and 7.85 (s, 2H, aromatic protons) nih.gov.

Physical properties such as melting and boiling points are also important for characterization.

PropertyValue
Molecular Formula C₁₄H₂₂OS
Molecular Weight 238.39 g/mol
Melting Point 65-69 °C
Boiling Point 85-97 °C @ 0.2 Torr

Synthesis of Other 4-Mercaptophenol (B154117) Derivatives

The synthesis of a broader range of 4-mercaptophenol derivatives often employs versatile synthetic strategies. One powerful method for the preparation of thiophenols from phenols is the Newman-Kwart rearrangement wikipedia.orgjk-sci.comchem-station.comed.ac.ukorganic-chemistry.org. This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol wikipedia.orgjk-sci.comorganic-chemistry.org. This method is particularly useful for introducing a thiol group onto an aromatic ring that may be sensitive to other reaction conditions ed.ac.uk. The general scheme for this rearrangement is as follows:

Formation of O-aryl thiocarbamate: A phenol is reacted with a thiocarbamoyl chloride in the presence of a base.

Thermal Rearrangement: The O-aryl thiocarbamate is heated, typically at high temperatures, to induce the migration of the aryl group from the oxygen to the sulfur atom.

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed to yield the final thiophenol product.

Recent advancements have shown that this rearrangement can be facilitated under milder conditions using palladium catalysis or photoredox catalysis chem-station.com. These developments expand the scope and applicability of the Newman-Kwart rearrangement for the synthesis of diverse 4-mercaptophenol derivatives.

Functionalized Phenol Analogues Bearing Sulfur

Beyond simple mercaptophenols, research has extended to the synthesis of more complex functionalized phenol analogues containing sulfur. These compounds can exhibit unique properties and functionalities. An example of such analogues includes sulfur-containing bisphenols.

One approach to synthesizing sulfur-containing polymers involves the copolymerization of a bisphenol derivative with elemental sulfur mdpi.com. For instance, 2,2',5,5'-tetrabromo(bisphenol A) has been used as a monomer in a radical-induced aryl halide-sulfur polymerization (RASP) process mdpi.com. This method involves the thermal reaction of the aryl halide with excess sulfur to form S-Caryl bonds, leading to the formation of polymers with sulfur linkages between the phenolic units mdpi.com.

Furthermore, the synthesis of sulfur-containing epoxy resins has been explored. Diglycidyl thioether of bisphenol A (DGTEBA) is an example where sulfur atoms are incorporated into the epoxy resin structure researchgate.net. The synthesis of such compounds allows for the investigation of how the position of the sulfur atom within the polymer network influences its properties researchgate.net.

Impact of Substituent Effects on Reactivity and Applications

The nature and position of substituents on the phenolic ring of mercaptophenols and their analogues play a critical role in determining their reactivity and potential applications, particularly in areas such as antioxidant activity.

The antioxidant activity of phenolic compounds is significantly influenced by the electronic properties of the substituents on the aromatic ring nih.govnih.govresearchgate.net. Electron-donating groups (EDGs), such as alkyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, generally increase the antioxidant activity nih.govresearchgate.netresearchgate.net. These groups decrease the O-H bond dissociation enthalpy (BDE), making it easier for the phenol to donate a hydrogen atom to scavenge free radicals nih.govnih.govresearchgate.net. Computational studies have shown that phenols with EDGs have higher antioxidant activity compared to unsubstituted phenols, and the more EDGs present, the better the antioxidant capacity nih.gov. For instance, the presence of an electron-donating o-OCH₃ group has a beneficial effect on the antioxidant activity of dendritic antioxidants researchgate.net.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and fluoroalkyl (-CF₃) groups, tend to decrease the antioxidant activity nih.govnih.gov. These groups increase the O-H BDE, making hydrogen atom donation more difficult nih.gov. For example, a computational study revealed that a phenol with an o-NO₂ group exhibited poorer antioxidant activity than the unsubstituted phenol nih.gov.

Steric effects also play a crucial role, especially in hindered phenolic systems like those with tert-butyl groups ortho to the hydroxyl group nih.gov. These bulky groups can sterically protect the hydroxyl group and the resulting phenoxyl radical, which can enhance the stability and antioxidant efficacy of the molecule. It has been reported that substituents like tert-butyl groups at the ortho and para positions increase the antioxidant activity of phenols researchgate.net. This is attributed to the lowering of the O-H bond dissociation energy and the stabilization of the phenoxyl radical through inductive and hyperconjugative effects researchgate.net.

The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity of mercaptophenol derivatives for specific applications. For example, in the design of novel antioxidants, understanding these substituent effects is paramount for developing compounds with enhanced efficacy nih.gov.

Advanced Research Applications in Chemical Disciplines

Catalysis and Coordination Chemistry

The unique structural features of 4-Mercapto-2,6-dimethylphenol, which include a reactive thiol (-SH) group and sterically hindering methyl groups on a phenol (B47542) backbone, suggest its potential as a versatile ligand in coordination chemistry and catalysis. The thiol group can deprotonate to form a thiolate, which is a soft donor that can coordinate to a variety of transition metals. wikipedia.org The presence of bulky methyl groups ortho to the hydroxyl group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic activities. acs.org

Design of Ligands for Transition Metal Complexes

In the design of ligands for transition metal complexes, this compound could act as a mono- or bidentate ligand. Coordination could occur through the sulfur atom of the thiolate group, and potentially through the oxygen atom of the phenoxide, depending on the reaction conditions and the metal center. The steric bulk provided by the two methyl groups could be advantageous in stabilizing low-coordinate metal centers, which are often highly reactive and catalytically active. acs.org This steric hindrance can also influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal's active site. hilarispublisher.com

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Partners
Monodentate (Thiolate)Coordination solely through the deprotonated sulfur atom.Soft transition metals (e.g., Pd, Pt, Cu, Ag)
Bidentate (Thiolate-Phenoxide)Chelation involving both the sulfur and oxygen atoms.Various transition metals (e.g., Fe, Co, Ni, Ru)
BridgingThe thiolate group bridges two or more metal centers.Cluster and polynuclear complexes

Role in Organic Transformation Catalysis

Transition metal complexes bearing thiolate ligands are known to catalyze a range of organic transformations. mdpi.com A complex incorporating this compound could potentially be active in reactions such as cross-coupling, hydrogenation, and hydroformylation. The electronic properties of the ligand, influenced by the electron-donating methyl and hydroxyl groups, could modulate the reactivity of the metal center, making it more or less susceptible to oxidative addition and reductive elimination steps that are crucial in many catalytic cycles. hilarispublisher.com The steric hindrance from the methyl groups might also prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. acs.org

Investigation of Catalytic Mechanisms

The investigation of catalytic mechanisms involving ligands derived from this compound would likely focus on understanding the role of the ligand's steric and electronic properties. Spectroscopic techniques such as NMR and X-ray crystallography could be employed to characterize the structure of catalytic intermediates. Kinetic studies would help to elucidate the rate-determining steps of the catalytic cycle. The presence of the thiol group could also lead to metal-ligand cooperation, where the S-H bond participates directly in substrate activation, a phenomenon observed in some catalytic systems. nih.gov

Polymer Science and Materials Innovation

While the polymerization of 2,6-dimethylphenol (B121312) to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic, is a well-established industrial process, the incorporation of a mercapto group at the 4-position introduces a reactive handle for further functionalization and the creation of novel polymer architectures. mdpi.comresearchgate.net

Monomeric Applications in Specialty Polymer Synthesis

This compound could serve as a specialty monomer in several polymerization processes. For instance, the thiol group can participate in thiol-ene "click" reactions, allowing for its incorporation into various polymer backbones under mild conditions. nih.gov Additionally, oxidative polymerization of the phenolic moiety could be explored, similar to the synthesis of PPO, which would result in a polymer with pendant thiol groups. These thiol groups would be available for post-polymerization modification, enabling the tailoring of the polymer's properties for specific applications.

Table 2: Potential Polymerization Pathways for this compound

Polymerization MethodDescriptionResulting Polymer Structure
Thiol-ene PolymerizationReaction of the thiol group with a diene or polyene monomer.Linear or crosslinked polymer with thioether linkages.
Oxidative CouplingPolymerization through the phenolic group, catalyzed by a copper-amine complex.Poly(phenylene oxide) backbone with pendant mercapto groups.
PolycondensationReaction of the thiol or phenol group with appropriate co-monomers.Polyesters, polyethers, or polythioethers.

Functional Polymers Incorporating Thiophenol Moieties

The incorporation of thiophenol moieties into a polymer backbone imparts unique properties. Sulfur-containing polymers are known for their high refractive indices, excellent adhesion to metals, and thermal stability. researchgate.net The thiol groups can also act as crosslinking sites, allowing for the formation of robust polymer networks. Furthermore, these functional groups can be used to graft other molecules onto the polymer chain, leading to materials with tailored surface properties, such as hydrophilicity or biocompatibility. Polymers containing free thiol groups have applications as responsive materials, as the thiols can undergo reversible oxidation to form disulfide bonds. researchgate.netrsc.org

Investigation as Photoinitiators for Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com These are crucial components in photopolymerization, a process with wide applications in industries such as coatings, adhesives, and 3D printing. nih.gov The efficiency of a photoinitiator is determined by its photochemical reactivity and its absorption characteristics, which must overlap with the emission spectrum of the light source. sigmaaldrich.com

A thorough search of the scientific literature did not yield any studies where this compound was specifically investigated as a photoinitiator for polymerization. Research in this area tends to focus on other classes of compounds.

Design of Polymer Additives and Stabilizers

Polymers are often susceptible to degradation from environmental factors such as heat, light, and oxygen. Polymer additives and stabilizers are incorporated into polymer matrices to enhance their performance and extend their service life. syensqo.com Phenolic compounds, particularly sterically hindered phenols, are a well-established class of antioxidants that function by scavenging free radicals. specialchem.com

While the 2,6-dimethylphenol structure within this compound is suggestive of potential antioxidant activity, there is no specific research available on its design or use as a polymer additive or stabilizer. The broader class of alkylated monophenols is mentioned in the context of polymer stabilization, but specific data for this compound is not present in the reviewed literature. google.com

Supramolecular Assemblies and Molecular Recognition Phenomena

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. These interactions are key to understanding biological processes and designing novel materials.

Exploration of Host-Guest Interactions

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. There are no documented studies exploring the host-guest interactions of this compound.

Self-Assembly Strategies for Novel Materials

Molecular self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov This bottom-up approach is a powerful tool for the fabrication of novel materials with unique properties. nih.gov No research has been published on the use of this compound in self-assembly strategies for creating new materials.

Intermolecular Interactions and Binding Affinities

The study of intermolecular interactions is fundamental to predicting the binding affinity between molecules, a critical aspect of drug design and materials science. nih.gov There is no available data on the specific intermolecular interactions or binding affinities of this compound in the context of supramolecular chemistry.

Explorations in Bioactive Molecule Research

The search for new bioactive molecules is a cornerstone of pharmaceutical and medicinal chemistry research. While organosulfur compounds have been explored for various therapeutic properties, specific research into the bioactivity of this compound is not found in the current body of scientific literature. mdpi.com

Role as Synthetic Intermediates for Bioactive Compounds

The chemical structure of this compound, with its reactive hydroxyl and thiol groups, theoretically makes it a valuable intermediate for the synthesis of more complex, bioactive molecules. The thiol (-SH) and hydroxyl (-OH) groups can be selectively targeted for various chemical modifications, allowing for the construction of novel derivatives.

The thiol group is particularly useful in "click chemistry" and C-S bond formation reactions, which are foundational methods for building diverse molecular architectures. For example, thiols can readily react with isothiocyanates to form dithiocarbamates, which can then undergo intramolecular reactions to create heterocyclic structures. This reactivity is fundamental in synthesizing various sulfur-containing heterocyclic compounds, a class of molecules known for a wide range of pharmaceutical activities. While the broader class of thiophenols is utilized in these synthetic strategies, specific examples detailing the use of this compound as a starting material for commercially or clinically significant bioactive compounds are not extensively documented in the surveyed scientific literature.

Exploration of Enzyme Interactions and Biochemical Pathways

The interaction of phenolic and thiolic compounds with biological systems, particularly enzymes, is a significant area of biochemical research. These compounds can act as inhibitors, modulators, or even substrates for various enzymes, thereby influencing biochemical pathways.

For instance, the degradation of phenolic compounds in microorganisms is a well-studied biochemical process. Specific enzymes, such as monooxygenases, are responsible for the initial steps of breaking down these aromatic structures. Research on the biodegradation of 2,6-dimethylphenol, the precursor to the title compound, has identified two-component flavin-dependent monooxygenase systems that hydroxylate the phenol ring. This represents a key initial step in its metabolic pathway in certain bacteria nih.gov.

While the biochemical pathways of its precursor are under investigation, specific studies detailing the direct interaction of this compound with enzymes or its journey through metabolic pathways are not prominently featured in the available research. The presence of the thiol group could theoretically lead to interactions with metalloenzymes or involvement in redox cycling within a cell, but such specific biochemical roles for this particular compound remain an area for future exploration.

Mechanistic Insights and Theoretical Investigations of 4 Mercapto 2,6 Dimethylphenol

Elucidation of Reaction Mechanisms

The reactivity of 4-mercapto-2,6-dimethylphenol is largely dictated by the phenolic hydroxyl group and the thiol (mercapto) group. Mechanistic studies have focused on its behavior in oxidative environments and its interactions with radical species.

The oxidative chemistry of hindered phenols like 2,6-dimethylphenol (B121312) is well-documented, often leading to C-C or C-O coupling reactions. For instance, the oxidative coupling of 2,6-dimethylphenol can be selectively directed to form 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol (a C-C dimer) or poly(2,6-dimethyl-1,4-phenylene oxide) (a C-O polymer). rsc.orgresearchgate.net The mechanism for C-C dimerization often proceeds through the formation of a phenoxyl radical, which then couples at the para-position. rsc.org

The presence of a mercapto group at the para-position in this compound fundamentally alters this pathway. The para-position is blocked, preventing the typical C-C dimerization seen in 2,6-dimethylphenol. Furthermore, the thiol group is more susceptible to oxidation than the phenol (B47542) ring itself. Oxidative processes are therefore likely to initiate at the sulfur atom, potentially leading to the formation of disulfides (via S-S coupling of two thiyl radicals), sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidant and reaction conditions. The initial step is typically the one-electron oxidation of the thiol to a thiyl radical (RS•), a key intermediate in its subsequent reactions.

Thiophenols are recognized as potent radical scavengers, a property that is central to the reactivity of this compound. nih.gov The primary mechanism of radical scavenging is through the donation of the hydrogen atom from the thiol group (S-H) to a radical species (R•), thereby quenching the radical and forming a more stable thiyl radical (ArS•).

R• + ArSH → RH + ArS•

Computational studies comparing phenols and their thiophenol analogues have shown that the S-H bond is significantly weaker than the corresponding O-H bond. nih.gov This lower Bond Dissociation Enthalpy (BDE) for the S-H bond means that hydrogen atom transfer (HAT) is thermodynamically more favorable for thiophenols, making them superior radical scavengers in non-polar environments. nih.gov

In polar, protic solvents, the mechanism can shift. The Sequential Proton Loss Electron Transfer (SPLET) mechanism may become dominant. In this pathway, the thiol first deprotonates to form a thiolate anion (ArS⁻), which then transfers an electron to the radical species. The acidity of the thiol group is a key determinant in this mechanism.

The table below summarizes the primary radical scavenging mechanisms available to thiophenols.

MechanismDescriptionFavored Conditions
Hydrogen Atom Transfer (HAT) Direct transfer of a hydrogen atom from the S-H group to a radical.Gas phase, non-polar solvents.
Sequential Proton Loss Electron Transfer (SPLET) The thiol is first deprotonated to a thiolate, which then donates an electron to the radical.Polar, protic solvents that facilitate ionization.

These pathways highlight the versatility of this compound as a radical scavenger, with its efficacy and operative mechanism being highly dependent on the surrounding chemical environment.

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide profound insights into the molecular properties that govern the reactivity of this compound. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are particularly powerful in this regard.

Density Functional Theory (DFT) is widely used to calculate the molecular geometry, electronic properties, and thermochemical parameters of phenols and thiophenols. nih.govnih.gov Calculations can accurately predict key metrics like Bond Dissociation Enthalpies (BDE), ionization potentials, and proton affinities, which are crucial for understanding radical scavenging mechanisms. nih.gov For instance, DFT calculations confirm that the S-H BDE in thiophenols is substantially lower than the O-H BDE in analogous phenols, explaining their enhanced HAT activity. nih.gov

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure by examining orbital interactions within the molecule. researchgate.netperiodicodimineralogia.itresearchgate.net For thiophenols, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of electron density from a lone pair on the sulfur atom into an antibonding orbital (σ) of the aromatic ring, or from the π-system of the ring into the S-H σ orbital. researchgate.net These donor-acceptor interactions stabilize the molecule and influence bond strengths and reactivity.

The table below illustrates typical stabilization energies from NBO analysis for interactions involving the sulfur atom in a thiophenol-like molecule.

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
LP (S)π* (C-C)ring1.0 - 5.0
π (C-C)ringσ* (S-H)0.5 - 2.0

Note: Values are representative and vary based on the specific molecule and computational method.

This analysis demonstrates that delocalization effects play a critical role in the electronic structure and stability of the molecule. researchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. stanford.edunih.gov For a molecule like this compound, MD simulations can model its interactions with solvents, biological macromolecules, or other chemical species. researchgate.net

By simulating the trajectory of the molecule, researchers can analyze conformational changes, hydrogen bonding patterns, and the formation of intermolecular complexes. stanford.edu For example, an MD simulation could model how this compound approaches and interacts with a lipid bilayer, providing insight into its behavior as a potential membrane-bound antioxidant. These simulations help bridge the gap between static molecular structures and dynamic chemical processes, offering a more complete picture of the molecule's reactivity in complex systems.

Kinetic and Thermodynamic Analyses of Transformations

Kinetic and thermodynamic studies quantify the rates and energy changes associated with the chemical reactions of this compound. This data is essential for predicting its stability, reactivity, and reaction pathways under various conditions.

Thermodynamic analysis, often supported by DFT calculations, focuses on properties like the S-H Bond Dissociation Enthalpy (BDE), which is a primary indicator of antioxidant activity via the HAT mechanism. nih.gov A lower BDE corresponds to a more efficient hydrogen atom donor. Comparative studies have shown that thiophenols consistently exhibit lower S-H BDEs than the O-H BDEs of their phenol counterparts. nih.gov

Kinetic studies measure the rate at which reactions occur. For radical scavenging, the rate constant (k) for the reaction between the antioxidant and a specific radical (like DPPH•) is a key performance metric. Thiol-ene reactions, which involve the addition of a thiol across a double bond, are known to have kinetics that are sensitive to the polarity of the solvent. acs.org Studies on thiophenol reactions have shown that hydrogen abstraction by carbon-centered radicals can have different solvent dependencies compared to analogous reactions with phenols. acs.org Kinetic analyses of thiophenol reactions with metal-centered radicals have also been performed, revealing complex, sometimes third-order, reaction mechanisms. acs.org

The Arrhenius equation and transition state theory are used to determine activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide further mechanistic details about the rate-determining step of a reaction. researchgate.net

ParameterDescriptionRelevance to this compound
Bond Dissociation Enthalpy (BDE) Enthalpy change for homolytic cleavage of a bond (e.g., S-H).Lower S-H BDE indicates better radical scavenging via HAT. nih.gov
Rate Constant (k) Proportionality constant relating reaction rate to reactant concentrations.A higher k value for radical quenching indicates a more efficient scavenger.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Lower Ea implies a faster reaction rate.
Enthalpy of Activation (ΔH‡) The heat required to form the transition state.Provides insight into the energetics of the rate-limiting step.
Entropy of Activation (ΔS‡) The change in disorder in forming the transition state.Indicates the degree of molecular order in the transition state.

These analyses provide a quantitative framework for understanding and predicting the chemical transformations of this compound.

Future Directions and Research Challenges for 4 Mercapto 2,6 Dimethylphenol

Development of Novel Synthetic Routes

The efficient and scalable synthesis of 4-Mercapto-2,6-dimethylphenol is a primary hurdle to its widespread investigation and application. Current synthetic strategies for substituted thiophenols often involve multi-step processes that may not be economically viable or environmentally friendly. Future research should focus on the development of novel synthetic routes characterized by high yields, selectivity, and adherence to the principles of green chemistry.

One promising avenue is the exploration of catalytic C-S bond formation reactions. organic-chemistry.org The use of transition metal catalysts, such as copper or palladium, in coupling reactions between a suitable 2,6-dimethylphenol (B121312) derivative and a sulfur source could offer a direct and efficient pathway. organic-chemistry.org Nanoparticle-based catalysts, for instance, have shown efficacy in the synthesis of other thiophenols and could be adapted for this specific molecule. organic-chemistry.org

Furthermore, the development of one-pot syntheses that minimize intermediate isolation and purification steps would be highly advantageous. Investigating reactions that proceed under milder conditions, with reduced solvent use and energy consumption, is another critical research direction. rsc.orgrsc.org Photocatalytic methods, which utilize visible light to drive chemical transformations, represent a frontier in green synthesis and could be explored for the preparation of this compound. acs.orgrsc.org

Table 1: Potential Novel Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesResearch Challenges
Transition Metal Catalysis High efficiency and selectivity.Catalyst cost, removal of metal contaminants, and optimization of reaction conditions.
Nanoparticle Catalysis High catalytic activity and potential for recyclability.Synthesis and stabilization of nanoparticles, and scalability.
One-Pot Syntheses Reduced waste, time, and cost.Compatibility of sequential reaction steps and optimization of complex reaction mixtures.
Photocatalysis Use of sustainable energy sources and mild reaction conditions.Development of suitable photocatalysts and optimization of light-driven reactions.
Green Chemistry Approaches Environmentally benign processes.Use of non-toxic reagents and solvents, and waste minimization. rsc.org

Expansion of Application Domains in Advanced Materials

The bifunctional nature of this compound suggests its potential for a wide range of applications in advanced materials. The hindered phenol (B47542) moiety is a well-established structural motif in antioxidants used to protect polymers from degradation. nih.govvinatiorganics.compartinchem.comuvabsorber.com The presence of a thiol group, which can also contribute to antioxidant activity and participate in other chemical transformations, opens up new possibilities. nih.govnih.govresearchgate.net

A significant area for future research is the incorporation of this compound into polymer backbones or as a pendant group to create materials with enhanced thermal and oxidative stability. Its efficacy as a chain-breaking antioxidant, potentially acting synergistically through both the phenolic and thiolic functionalities, warrants detailed investigation. nih.govmdpi.com

The thiol group also allows for the covalent attachment of this compound to surfaces, such as gold nanoparticles or electrodes, through the formation of self-assembled monolayers (SAMs). This could lead to the development of novel sensors, corrosion inhibitors, and biocompatible coatings. The ability to modify surfaces with a molecule that also possesses antioxidant properties is a particularly attractive prospect.

Furthermore, the reactivity of the thiol group in "click chemistry" reactions, such as thiol-ene additions, could be exploited to create novel polymer networks and functional materials. scripps.educhemistrytalk.orgsigmaaldrich.comorganic-chemistry.org This approach allows for the efficient and specific formation of carbon-sulfur bonds under mild conditions, opening up avenues for the design of advanced materials with tailored properties.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its performance in various applications and for the rational design of new materials. The interplay between the phenolic hydroxyl group and the thiol group in radical scavenging and other chemical processes is a key area for investigation.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the thermodynamics and kinetics of reactions involving this molecule. nih.govresearchgate.netscienceopen.comnih.gov These studies can help to elucidate the preferred mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET), and to predict the reactivity of the molecule in different chemical environments. nih.govresearchgate.net

Experimental studies, including kinetic analyses and product identification, are also essential for validating theoretical models and for gaining a comprehensive understanding of the reaction pathways. The potential for synergistic antioxidant effects between the phenol and thiol moieties is a particularly important area for mechanistic investigation. nih.govmdpi.com Understanding how these two functional groups interact to enhance antioxidant activity could lead to the development of more effective stabilizers for a variety of materials.

Table 2: Key Mechanistic Questions for Future Research

Research QuestionImportanceProposed Methodologies
What is the dominant antioxidant mechanism?To optimize its use as a stabilizer.DFT calculations, kinetic studies, and radical scavenging assays. scienceopen.com
Is there a synergistic effect between the phenol and thiol groups?To understand its enhanced antioxidant potential.Comparative studies with monofunctional analogues and computational modeling. nih.gov
How does the molecular environment affect its reactivity?To predict its performance in different applications.Solvatochromic studies and reactions in various polymer matrices.
What are the degradation products of the molecule?To assess its long-term stability and potential environmental impact.Chromatographic and spectroscopic analysis of aged samples.

Integration into Emerging Fields of Chemical Science

The unique structure of this compound makes it a promising candidate for integration into several emerging fields of chemical science. Its bifunctionality is a key attribute that can be leveraged in the design of novel molecular architectures and functional systems. acs.orgnih.govwuxibiology.comresearchgate.netnih.gov

In the field of supramolecular chemistry, this compound could serve as a versatile building block for the construction of complex, self-assembling systems. The directional hydrogen bonding capabilities of the phenol and the coordinating ability of the thiol could be utilized to form well-defined aggregates with interesting properties.

The development of bifunctional molecules for applications in chemical biology and medicine is another exciting frontier. acs.orgnih.gov While outside the immediate scope of materials science, the ability to combine a bioactive phenolic moiety with a thiol group that can be used for bioconjugation suggests potential for future exploration in these areas.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to the creation of new porous materials with tailored properties. wikipedia.org The phenol and thiol groups could act as coordinating sites for metal ions, while the aromatic ring would form the structural backbone of the framework. Such materials could have applications in gas storage, separation, and catalysis.

The development of advanced sensors is another area where this molecule could make a significant impact. The thiol group can be used to anchor the molecule to a sensor surface, while the phenol group could be designed to interact with specific analytes, leading to a detectable signal. The combination of a recognition element and a surface-anchoring group in a single molecule is a powerful strategy for sensor design.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Mercapto-2,6-dimethylphenol?

Answer:
this compound can be synthesized via sulfuration of the parent phenol followed by reduction. A validated approach involves:

Sulfuration : Reacting 2,6-dimethylphenol with sulfurizing agents (e.g., elemental sulfur or polysulfides) to form intermediate polysulfide derivatives.

Reduction : Treating the polysulfide with reducing agents (e.g., sodium borohydride) to yield the thiol (-SH) functional group.

Purification : Vacuum distillation or column chromatography to isolate the product.
This method parallels the synthesis of structurally similar compounds like 4-mercapto-2,6-di-tert-butylphenol .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Answer:
Key spectroscopic features include:

  • IR Spectroscopy : A strong absorption band near 2550 cm⁻¹ (S-H stretch) and phenolic O-H stretch (~3200–3600 cm⁻¹). Quinone-type byproducts (if oxidized) show C=O stretches near 1650 cm⁻¹ .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) provides retention time reproducibility. Use C18 columns and methanol/water mobile phases .
  • Mass Spectrometry : Molecular ion peaks at m/z consistent with C₈H₁₀OS (e.g., 154.05 for [M]⁺) and fragmentation patterns confirming the mercapto group .

Advanced: How do transition metal cations influence the stability and reactivity of this compound?

Answer:
Transition metals (e.g., Fe³⁺, Al³⁺) significantly accelerate oxidation and polymerization:

  • Mechanism : Fe³⁺ on smectite clay surfaces promotes electron transfer, converting phenolic -OH to quinone intermediates. The reactivity order is Fe³⁺ ≫ Al³⁺ > Ca²⁺ > Na⁺ .
  • Experimental Design :
    • Equilibrate this compound with homoionic clays (Fe-smectite) under controlled humidity.
    • Monitor reaction products via ESR (for radical intermediates) and HPLC-MS (for oligomers like dimers/trimers).
  • Data Interpretation : ESR spectral shifts indicate radical formation, while HPLC retention times identify polymerization products .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:
Key challenges include thiol oxidation and matrix interference. A robust method involves:

Derivatization : React with iodoacetamide to stabilize the -SH group as a stable thioether.

Chromatography : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water.

Detection : ESI-MS/MS in negative ion mode (m/z 154 → 111 transition).
Validation Parameters :

ParameterValue
LOD0.005 µg/L
LOQ0.015 µg/L
Linearity (R²)>0.999
Recovery (spiked)92–105%
This approach mitigates oxidation artifacts and improves selectivity .

Advanced: How can oxidative coupling reactions be optimized for synthesizing polymers from this compound derivatives?

Answer:
Mechanism : Oxidative coupling via single-electron transfer (SET) forms C-O or C-S bonds. Use phase-transfer catalysis (PTC) for efficiency:

Catalyst : Tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane).

Oxidant : Ag₂O or Cu(OAc)₂ in alkaline conditions.

Reaction Monitoring : Track molecular weight growth via GPC and oligomer distribution via MALDI-TOF.
Key Findings :

  • 4-Bromo-2,6-dimethylphenol derivatives polymerize into poly(phenylene oxide) chains with Mn ~5,000–10,000 Da .
  • Mercapto groups may act as chain terminators, requiring stoichiometric control .

Advanced: How should researchers address contradictions in stability data for this compound under varying pH conditions?

Answer:
Discrepancies arise from thiol-pKa (~8–10) and oxidation sensitivity. Resolve via:

Controlled Studies :

  • Conduct stability assays at pH 2–12, monitoring degradation via HPLC.
  • Use argon purging to exclude oxygen in basic conditions (pH > 7).

Data Analysis :

  • Degradation follows first-order kinetics in acidic conditions (hydrolysis) vs. second-order in basic (oxidative dimerization).
  • Conflicting reports often stem from incomplete oxygen exclusion or improper buffering .

Basic: What precautions are critical when handling this compound in experimental settings?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use chelating agents (e.g., EDTA) in solutions to sequester trace metals that catalyze degradation .
  • Waste Disposal : Neutralize with dilute NaOH and adsorb onto activated charcoal before incineration.

Advanced: What role does this compound play in modifying polymer antioxidant properties?

Answer:
The thiol group enhances radical scavenging in polymers:

  • Mechanism : The -SH group donates hydrogen atoms to terminate radical chains (e.g., in polyurethane degradation).
  • Experimental Validation :
    • Covalently attach this compound to polymer backbones via thiol-ene click chemistry.
    • Assess oxidative stability via TGA (thermal degradation onset) and ESR (radical quenching efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.